molecular formula C21H14F3N5 B4780278 7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4780278
M. Wt: 393.4 g/mol
InChI Key: OEPXAQKJAKMNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H14F3N5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.12012995 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the CDK2 active site .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits potent cytotoxic activity . It induces cell cycle arrest at the G1 phase and promotes apoptosis, leading to reduced cell viability . Additionally, the compound influences cell signaling pathways by inhibiting CDK2, which in turn affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have confirmed the strong binding affinity of the compound to CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific cellular compartments are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .

Properties

IUPAC Name

7-(benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5/c1-13-11-17(28-12-25-15-9-5-6-10-16(15)28)29-20(26-13)18(14-7-3-2-4-8-14)19(27-29)21(22,23)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPXAQKJAKMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.